REACTION_CXSMILES
|
C[O:2][C:3](=[O:28])[CH2:4][C:5]1[C:13]2[C:8](=[CH:9][CH:10]=[C:11]([O:14][CH3:15])[CH:12]=2)[N:7]([C:16](=[O:26])[C:17]2[CH:22]=[CH:21][C:20]([N+:23]([O-:25])=[O:24])=[CH:19][CH:18]=2)[C:6]=1[CH3:27].C1(C)C=CC(S(O)(=O)=O)=CC=1>C(O)(=O)C>[N+:23]([C:20]1[CH:21]=[CH:22][C:17]([C:16]([N:7]2[C:8]3[C:13](=[CH:12][C:11]([O:14][CH3:15])=[CH:10][CH:9]=3)[C:5]([CH2:4][C:3]([OH:28])=[O:2])=[C:6]2[CH3:27])=[O:26])=[CH:18][CH:19]=1)([O-:25])=[O:24]
|
Name
|
methyl-1-(p-nitrobenzoyl)-5-methoxy-2-methyl-3-indolylacetate
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Quantity
|
4.9 g
|
Type
|
reactant
|
Smiles
|
COC(CC1=C(N(C2=CC=C(C=C12)OC)C(C1=CC=C(C=C1)[N+](=O)[O-])=O)C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
EXTRACTION
|
Details
|
is extracted with ethyl acetate
|
Name
|
|
Type
|
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C(=O)N2C(=C(C3=CC(=CC=C23)OC)CC(=O)O)C)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |